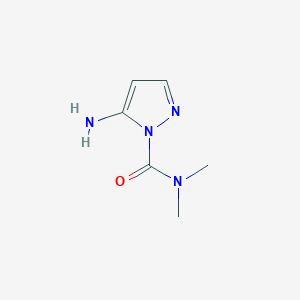

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-N,N-dimethylpyrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRRJNXNZXQRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of β-Ketonitrile Precursors

The critical precursor, 3-(dimethylcarbamoyl)-3-oxopropanenitrile (1 ), is synthesized via a two-step process. First, cyanoacetylation of dimethylamine using cyanoacetyl chloride in dichloromethane (DCM) at 0–5°C yields N,N-dimethylcyanoacetamide. Subsequent Claisen condensation with acetyl chloride in the presence of triethylamine (TEA) generates 1 with 75–82% yield.

Hydrazine Cyclocondensation

Reaction of 1 with hydrazine hydrate in ethanol at reflux (78°C) for 6–8 hours induces cyclization. The mechanism proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the carbonyl carbon, forming a hydrazone intermediate (2 ), which undergoes intramolecular cyclization by attack of the adjacent nitrogen on the nitrile group (Scheme 1). This method produces this compound (3 ) in 68–74% yield after recrystallization from ethanol-water.

Key Optimization Parameters:

-

Solvent: Ethanol maximizes intermediate solubility while facilitating water removal via azeotrope.

-

Temperature: Reflux conditions accelerate cyclization but require careful monitoring to prevent decomposition.

-

Stoichiometry: A 1:1.2 molar ratio of 1 to hydrazine hydrate minimizes side products like 3,5-diaminopyrazoles.

Post-Functionalization of Preformed Pyrazoles

An alternative strategy involves introducing the N,N-dimethylcarboxamide group after pyrazole ring formation. This approach benefits from commercially available 5-amino-1H-pyrazole (4 ).

Carboxamidation at the 1-Position

4 is treated with N,N-dimethylcarbamoyl chloride (5 ) in anhydrous DCM under nitrogen atmosphere. Using 4-dimethylaminopyridine (DMAP) as a catalyst and TEA as a base, the reaction proceeds at 25°C for 12 hours (Scheme 2). The product (3 ) is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) with 65–70% yield.

Challenges and Solutions:

Reductive Amination Pathways

A modified route employs 5-nitro-1H-pyrazole-1-carboxamide (6 ), synthesized by nitration of 1H-pyrazole-1-carboxamide. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to amine, yielding 3 with >90% conversion. This method avoids direct handling of hydrazine but requires stringent control over hydrogen pressure (1–2 atm) to prevent over-reduction.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase methods enable high-throughput synthesis, particularly for drug discovery applications.

Resin-Bound Intermediate Strategy

Wang resin (7 ) is functionalized with a tert-butoxycarbonyl (Boc)-protected hydrazine linker using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). After Boc deprotection with trifluoroacetic acid (TFA), the resin-bound hydrazine (8 ) reacts with 3-(dimethylcarbamoyl)-3-oxopropanenitrile (1 ) in DCM at 25°C for 5 hours. Acidolytic cleavage (95% TFA/H₂O) releases 3 in 82–85% purity (HPLC).

Advantages:

-

Purification Simplification: Resin filtration removes excess reagents.

-

Scalability: Milligram to gram-scale synthesis is feasible with consistent yields.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side-Reaction Mitigation

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that can exhibit different chemical properties and biological activities.

Reactivity and Transformations

The compound can undergo various chemical reactions:

- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : Nucleophilic substitutions can replace specific atoms or groups within the molecule.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. It has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Case Study: FGFR Inhibition

In a study focusing on the inhibition of FGFRs, the compound was shown to interact covalently with these receptors, affecting downstream signaling pathways such as MAPK and PI3K/AKT. This interaction led to the suppression of cancer cell growth, highlighting its potential as an anticancer agent.

Medicinal Applications

Drug Development Potential

Due to its ability to interact with various biological targets, this compound is explored as a potential drug candidate. Its structural features make it suitable for modifications that could enhance its pharmacological properties .

Case Study: Chagas Disease

A notable application is in the treatment of Chagas disease, caused by Trypanosoma cruzi. The compound was part of a series of 5-amino derivatives that showed significant suppression of parasite burden in mouse models, demonstrating its efficacy as a novel therapeutic agent .

Industrial Applications

Material Science

In industrial contexts, this compound is utilized in developing new materials with specific properties, such as polymers and dyes. Its unique chemical structure allows for modifications that can tailor material characteristics for various applications in the chemical industry.

Mecanismo De Acción

The mechanism of action of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparación Con Compuestos Similares

Structural Isomerism and Substituent Positioning

The position of substituents on the pyrazole ring significantly impacts physicochemical and biological properties:

Key Insight: The target compound’s dimethylcarboxamide group at position 1 increases steric hindrance but improves metabolic stability compared to mono-methyl analogs .

Substituent Effects on Physicochemical Properties

Substituents such as halogens, aryl groups, or heterocycles influence melting points, solubility, and reactivity:

Key Insight : Aryl and halogen substituents (e.g., in derivatives) elevate melting points due to enhanced π-π stacking and molecular rigidity, whereas alkyl groups (e.g., ethyl in ) improve lipophilicity .

Actividad Biológica

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole core, which is known for its ability to interact with various biological targets. The compound's structure allows it to function as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cellular processes including proliferation, survival, and migration.

Target Interaction

The primary mode of action for this compound involves its interaction with FGFRs. This interaction occurs in a covalent manner, leading to the inhibition of downstream signaling pathways such as:

- MAPK Pathway : Involved in cell growth and differentiation.

- PI3K/AKT Pathway : Critical for cell survival and metabolism.

- PLCγ Pathway : Plays a role in cellular signaling and calcium mobilization.

This inhibition results in the suppression of cancer cell growth, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Lung Cancer : Demonstrated IC50 values of 19 nM against NCI-H520 cells.

- Gastric Cancer : Showed IC50 values of 59 nM against SNU-16 cells and 73 nM against KATO III cells .

These findings suggest that the compound effectively inhibits the proliferation of cancer cells through its action on FGFRs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown promising results against pathogenic bacteria, indicating potential applications in treating infections .

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 10h | FGFR1 | 46 | NCI-H520 |

| FGFR2 | 41 | SNU-16 | |

| FGFR3 | 99 | KATO III |

These derivatives have been designed to overcome drug resistance associated with gatekeeper mutations in FGFRs, showcasing their potential in clinical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using hydrazides or substituted acrylates. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methylbenzenesulfonylhydrazide under reflux in ethanol to form intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which can be further functionalized . Adjusting solvents (e.g., ethanol vs. DMF) and catalysts (e.g., K₂CO₃) can enhance yields. Basic hydrolysis of ester intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under NaOH/EtOH conditions yields carboxylic acid derivatives, a step critical for carboxamide formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing pyrazole carboxamide derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve tautomeric structures and hydrogen-bonding interactions. For example, ¹H NMR can differentiate between keto-enol tautomers in pyrazole-4-carboxylic acids, with chemical shifts around δ 12-14 ppm indicating carboxylic protons .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) confirms bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic rings, critical for validating computational models .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability assays should include:

- Thermal Analysis : Melting points (e.g., 178–247°C for related carboxamides) indicate thermal stability .

- pH-Dependent Studies : Monitor degradation via HPLC in buffers (pH 2–12) to identify optimal storage conditions.

- Light Sensitivity : Store in amber vials at −20°C to prevent photolytic decomposition, as recommended for similar pyrazole derivatives .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, and what computational methods validate these effects?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at the 4-position) enhance binding affinity to targets like DHFR (dihydrofolate reductase), as shown by docking scores (−9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs) .

- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with active-site residues (e.g., Arg28 and Asp27 in DHFR) . QSAR models using Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies involving pyrazole carboxamides?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., NO-release studies showing low activity in diazen-1-ium-1,2-diolate derivatives may arise from variations in buffer composition or incubation time) .

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols (e.g., 24-hour incubation in PBS at 37°C) to minimize variability .

Q. How can this compound serve as a precursor for novel heterocyclic systems?

- Methodological Answer :

- Fused Pyrazoloazines : React with trimethyl orthoformate to form intermediates like ethyl N-(4-cyano-pyrazol-5-yl)formimidate, which undergo cyclization with ammonia to yield pyrazolo[3,4-d]pyrimidines .

- Thiophene Hybrids : Condensation with thioglycolic acid forms thieno[2,3-d]pyrimidin-4(3H)-ones, characterized by IR (C=O stretch: 1680 cm⁻¹) and MS (m/z 289 [M+H]⁺) .

Q. What role do tautomeric forms play in the chemical reactivity and pharmacological properties of pyrazole carboxamides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.